molecular formula C16H25Cl2N5O B13843425 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride

2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride

Cat. No.: B13843425
M. Wt: 374.3 g/mol
InChI Key: ASKDYHLFBARDIR-UHFFFAOYSA-N
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Description

2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride is a chemical compound with a complex structure that includes a triazole ring, a piperazine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield protected piperazines . The deprotection of these intermediates can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to form the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and piperazine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H25Cl2N5O

Molecular Weight

374.3 g/mol

IUPAC Name

2-butan-2-yl-4-(4-piperazin-1-ylphenyl)-1,2,4-triazol-3-one;dihydrochloride

InChI

InChI=1S/C16H23N5O.2ClH/c1-3-13(2)21-16(22)20(12-18-21)15-6-4-14(5-7-15)19-10-8-17-9-11-19;;/h4-7,12-13,17H,3,8-11H2,1-2H3;2*1H

InChI Key

ASKDYHLFBARDIR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCNCC3.Cl.Cl

Origin of Product

United States

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